N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-PHENYLPROPANAMIDE HYDROCHLORIDE
Description
This compound is a benzothiazole-derived small molecule featuring a 4,6-difluoro-substituted benzothiazole core linked to a 3-phenylpropanamide moiety via a dimethylaminoethyl group. Its molecular formula is C₂₁H₂₂ClF₂N₃OS, with a molecular weight of 462.94 g/mol (calculated). The hydrochloride salt enhances solubility in polar solvents, a common strategy to improve pharmacokinetic properties. The dimethylaminoethyl group may enhance membrane permeability, while the fluorinated benzothiazole core likely improves metabolic stability and target binding affinity.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3OS.ClH/c1-24(2)10-11-25(18(26)9-8-14-6-4-3-5-7-14)20-23-19-16(22)12-15(21)13-17(19)27-20;/h3-7,12-13H,8-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFTZXYUQDLYAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)CCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-PHENYLPROPANAMIDE HYDROCHLORIDE typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amide Bond Formation: The amide bond is formed by reacting the benzothiazole derivative with 3-phenylpropanoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Quaternization: The final step involves the quaternization of the dimethylamino group with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key reactive regions:
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Benzothiazole ring : Likely participates in electrophilic substitution at the 4- and 6-fluorine positions, though fluorinated benzothiazoles are typically inert under mild conditions.
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Amide bond : Susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
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Dimethylaminoethyl group : May undergo alkylation or quaternization reactions.
Hypothetical Reactivity Table
| Functional Group | Reaction Type | Conditions | Expected Products |
|---|---|---|---|
| Benzothiazole (C-2 amine) | Nucleophilic substitution | Strong base, nucleophiles | Replacement of fluorine with other groups |
| Amide bond | Acid/Base hydrolysis | HCl/NaOH, heat | 3-Phenylpropanoic acid + amine derivative |
| Tertiary amine | Alkylation | Alkyl halides, polar aprotic solvents | Quaternary ammonium salts |
Benzothiazole Derivatives
The fluorinated benzothiazole moiety in the compound shares similarities with N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine (PubChem CID: 33680028) . Key observations:
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Fluorine atoms at positions 4 and 6 create steric and electronic hindrance, reducing reactivity compared to non-fluorinated analogs.
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The thiazole sulfur may oxidize to sulfoxide or sulfone under strong oxidizing agents (e.g., H₂O₂, KMnO₄).
Amide-Linked Compounds
The patent WO2018216823A1 highlights amide derivatives as LpxC inhibitors, though none match the target compound’s structure. General trends for such amides include:
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Stability in neutral aqueous solutions but hydrolysis at extremes of pH.
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Susceptibility to enzymatic cleavage by proteases in biological systems.
Stability and Degradation Pathways
No stability data exists for this specific compound, but inferences from related molecules suggest:
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Thermal stability : Likely stable below 150°C due to aromatic and amide bonds.
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Photodegradation : Fluorinated benzothiazoles may undergo photolytic defluorination under UV light.
Gaps in Current Knowledge
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Synthetic routes : No published methods for synthesizing this compound.
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Catalytic reactions : No data on metal-catalyzed coupling (e.g., Suzuki, Heck) involving the benzothiazole core.
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Biological reactivity : Unknown metabolic pathways or enzyme interactions.
Recommended Experimental Studies
To address the lack of data, the following studies are proposed:
| Experiment | Objective | Methodology |
|---|---|---|
| Acidic hydrolysis | Quantify amide bond stability | Reflux in HCl, HPLC analysis |
| Electrophilic substitution | Assess fluorine displacement | Use NaSMe/NaOEt as nucleophile |
| Oxidative stability | Evaluate sulfur oxidation | Treat with H₂O₂, monitor via NMR |
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or imaging agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-PHENYLPROPANAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may exert its effects through pathways such as:
Inhibition of Enzymes: Blocking the activity of enzymes involved in disease processes.
Receptor Modulation: Binding to and modulating the activity of cell surface receptors.
Ion Channel Blockade: Interfering with the function of ion channels to alter cellular signaling.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical distinctions between the target compound and its closest structural analogs:
Functional Implications of Substituents
- Fluorine Substitution : The 4,6-difluoro pattern on the benzothiazole ring is conserved across all analogs. Fluorination typically enhances metabolic stability, bioavailability, and electronegativity, improving interactions with hydrophobic enzyme pockets .
- Aminoethyl Linkers: The dimethylaminoethyl group in the target compound (vs. The shorter alkyl chain may also enhance solubility .
- Amide Variations : The 3-phenylpropanamide in the target compound introduces aromaticity, which could facilitate π-π stacking with protein residues. In contrast, the dimethylpropanamide in lacks this feature, possibly reducing target affinity .
Research Findings and Pharmacological Insights
While direct pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from analogs:
- Anticancer Potential: Benzothiazole derivatives like 2-(4-aminophenyl)benzothiazoles exhibit potent antitumor activity by inhibiting tubulin polymerization or tyrosine kinases . The phenylpropanamide group in the target compound may similarly modulate kinase activity.
- Solubility and Bioavailability: The hydrochloride salt in the target compound and ’s analog suggests prioritization of aqueous solubility, critical for intravenous administration .
- Metabolic Stability: Fluorination at the 4,6-positions likely reduces oxidative metabolism in the liver, extending half-life compared to non-fluorinated analogs .
Biological Activity
N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-PHENYLPROPANAMIDE HYDROCHLORIDE is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H17F2N3S
- Molar Mass : 285.36 g/mol
- CAS Number : 1105188-25-7
- Density : 1.274 g/cm³ (predicted)
- Boiling Point : 360.8 °C (predicted)
- pKa : 9.73 (predicted)
Biological Activity Overview
The compound has been evaluated for various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties.
Anti-inflammatory Activity
Research indicates that derivatives of benzothiazole exhibit significant anti-inflammatory effects. In a study involving COX enzyme inhibition, compounds similar to N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-PHENYLPROPANAMIDE showed promising results with high percentages of edema inhibition compared to standard drugs like sodium diclofenac .
Anticancer Activity
Preliminary studies have shown that benzothiazole derivatives can bind to DNA and exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against lung cancer cell lines HCC827 and NCI-H358 . The binding affinity to DNA suggests a mechanism through which these compounds may exert their anticancer effects.
Antimicrobial Activity
The compound's biological profile also includes antimicrobial properties. Studies on related benzothiazole derivatives indicate effectiveness against a range of bacterial strains. The mechanism appears to involve disruption of cellular integrity and inhibition of bacterial growth .
Case Studies and Research Findings
The biological activities of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-PHENYLPROPANAMIDE are believed to be mediated through several mechanisms:
- COX Inhibition : The compound may inhibit cyclooxygenase enzymes, reducing the synthesis of pro-inflammatory mediators.
- DNA Binding : The ability to bind within the minor groove of DNA indicates potential for interfering with cellular replication processes in cancer cells.
- Membrane Disruption : Antimicrobial effects may arise from compromising bacterial cell membrane integrity.
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is critical for purity assessment, while nuclear magnetic resonance (NMR; ¹H/¹³C/¹⁹F) confirms structural integrity. For trace impurities, solid-phase extraction (SPE) protocols using Oasis HLB cartridges (conditioned with methanol and water) can isolate analytes from complex matrices . Glassware should be deactivated with 5% dimethyldichlorosilane to minimize analyte adsorption . Fluorine-specific probes in NMR or X-ray crystallography may resolve stereochemical uncertainties arising from the difluoro-benzothiazole moiety.
Q. How should researchers design experiments to optimize the synthesis of this compound?
- Methodological Answer : A factorial design of experiments (DoE) is recommended to evaluate reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). For example, the dimethylaminoethyl group’s nucleophilicity may require controlled pH conditions to avoid side reactions. Refluxing in aprotic solvents (e.g., dichloromethane) with coupling agents like HATU or EDCI could improve amide bond formation efficiency. Post-synthesis, purification via flash chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water mixtures enhances yield and purity .
Advanced Research Questions
Q. What strategies address contradictions between in vitro binding affinity and in vivo pharmacokinetic data for this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability (e.g., hepatic CYP450-mediated degradation) or poor blood-brain barrier penetration. To resolve this:
- Perform metabolic profiling using liver microsomes or hepatocyte assays to identify degradation pathways .
- Use molecular dynamics simulations to assess passive diffusion or active transport mechanisms (e.g., P-glycoprotein efflux) .
- Apply theoretical frameworks (e.g., free-energy perturbation models) to correlate in vitro binding data with in vivo exposure metrics .
Q. How can in silico modeling predict the compound’s interactions with target receptors?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and quantum mechanical calculations (DFT) can map binding interactions. For the benzothiazole core, electrostatic potential surfaces may reveal fluorine’s role in hydrogen-bonding or hydrophobic interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Cross-reference with structural analogs (e.g., benzothiazole derivatives in ) to refine pharmacophore models .
Q. What methodologies elucidate the environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer :
- Environmental persistence : Conduct biodegradation assays (OECD 301F) under aerobic/anaerobic conditions to measure half-life in soil/water .
- Bioaccumulation : Use radiolabeled compound (¹⁴C) in fish or daphnia models to determine bioconcentration factors (BCFs) .
- Toxicity profiling : Leverage transcriptomics (RNA-seq) in model organisms (e.g., D. rerio) to identify gene expression changes linked to the dimethylaminoethyl group’s potential neurotoxicity .
Theoretical and Methodological Frameworks
Q. How should researchers integrate theoretical frameworks into mechanistic studies of this compound?
- Methodological Answer : Link hypotheses to established theories, such as:
- QSAR models to correlate structural features (e.g., fluorine substitution) with biological activity.
- Transition state theory to explore enzymatic inhibition mechanisms (e.g., kinase or protease targets) .
- Systems biology approaches to map multi-target effects, particularly for compounds with tertiary amine groups prone to off-target interactions .
Q. What experimental designs mitigate bias in pharmacological efficacy studies?
- Methodological Answer :
- Use blinded, randomized controls in animal studies to reduce observer bias.
- Apply Bayesian statistical models to analyze dose-response curves, incorporating prior data from structurally related compounds (e.g., benzothiazole derivatives in ) .
- Validate findings through reproducibility trials across independent labs, standardizing protocols for cell viability (MTT assay) and target engagement (BRET/FRET) .
Data Interpretation and Validation
Q. How can researchers validate conflicting spectral data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer :
- Dynamic NMR : Resolve conformational flexibility (e.g., rotamers of the dimethylaminoethyl group) by variable-temperature studies.
- Single-crystal X-ray diffraction : Compare experimental bond lengths/angles with DFT-optimized geometries .
- Cross-validation : Use heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm ambiguous peaks in ¹H/¹³C NMR .
Q. What advanced techniques resolve chiral purity issues in the synthesis of this compound?
- Methodological Answer :
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) to separate enantiomers.
- Circular dichroism (CD) spectroscopy to assign absolute configuration, supported by computational CD spectra from time-dependent DFT .
- Asymmetric synthesis : Optimize chiral catalysts (e.g., BINOL-derived phosphoric acids) during amide bond formation to enhance enantiomeric excess (ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
